4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, methoxy groups, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the use of sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl isocyanate
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxybenzylamine
Uniqueness
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-16-11-7-6-8-14(16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-9-4-3-5-10-15/h3-12H,13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBYNSNWSMIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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